Cas no 45377-46-6 ((5R)-1-azabicyclo3.1.0hexane)

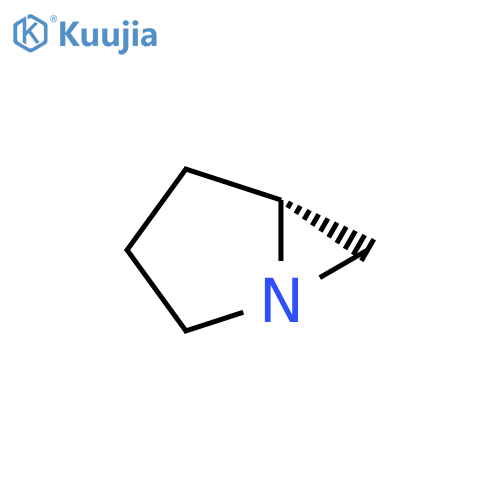

(5R)-1-azabicyclo3.1.0hexane structure

商品名:(5R)-1-azabicyclo3.1.0hexane

(5R)-1-azabicyclo3.1.0hexane 化学的及び物理的性質

名前と識別子

-

- (5R)-1-azabicyclo[3.1.0]hexane

- EN300-26862952

- 45377-46-6

- (5R)-1-azabicyclo3.1.0hexane

-

- MDL: MFCD32679208

- インチ: 1S/C5H9N/c1-2-5-4-6(5)3-1/h5H,1-4H2/t5-,6?/m1/s1

- InChIKey: QRDSDKAGXMWBID-LWOQYNTDSA-N

- ほほえんだ: N12CCC[C@@H]1C2

計算された属性

- せいみつぶんしりょう: 83.073499291g/mol

- どういたいしつりょう: 83.073499291g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 70.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 3Ų

(5R)-1-azabicyclo3.1.0hexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P02901U-50mg |

(5R)-1-azabicyclo[3.1.0]hexane |

45377-46-6 | 95% | 50mg |

$315.00 | 2024-05-02 | |

| 1PlusChem | 1P02901U-500mg |

(5R)-1-azabicyclo[3.1.0]hexane |

45377-46-6 | 95% | 500mg |

$944.00 | 2024-05-02 | |

| Aaron | AR0290A6-1g |

(5R)-1-azabicyclo[3.1.0]hexane |

45377-46-6 | 95% | 1g |

$1282.00 | 2025-02-17 | |

| Aaron | AR0290A6-2.5g |

(5R)-1-azabicyclo[3.1.0]hexane |

45377-46-6 | 95% | 2.5g |

$2488.00 | 2023-12-15 | |

| Aaron | AR0290A6-10g |

(5R)-1-azabicyclo[3.1.0]hexane |

45377-46-6 | 95% | 10g |

$5428.00 | 2023-12-15 | |

| Enamine | EN300-26862952-10g |

(5R)-1-azabicyclo[3.1.0]hexane |

45377-46-6 | 95% | 10g |

$3929.0 | 2023-09-11 | |

| Enamine | EN300-26862952-0.5g |

(5R)-1-azabicyclo[3.1.0]hexane |

45377-46-6 | 95.0% | 0.5g |

$713.0 | 2025-03-20 | |

| Enamine | EN300-26862952-5.0g |

(5R)-1-azabicyclo[3.1.0]hexane |

45377-46-6 | 95.0% | 5.0g |

$2650.0 | 2025-03-20 | |

| Enamine | EN300-26862952-0.05g |

(5R)-1-azabicyclo[3.1.0]hexane |

45377-46-6 | 95.0% | 0.05g |

$212.0 | 2025-03-20 | |

| Enamine | EN300-26862952-1.0g |

(5R)-1-azabicyclo[3.1.0]hexane |

45377-46-6 | 95.0% | 1.0g |

$914.0 | 2025-03-20 |

(5R)-1-azabicyclo3.1.0hexane 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

45377-46-6 ((5R)-1-azabicyclo3.1.0hexane) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量